molecular formula C10H9NO4 B1272908 methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate CAS No. 202195-67-3

methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Cat. No. B1272908
Key on ui cas rn: 202195-67-3
M. Wt: 207.18 g/mol
InChI Key: WPGYGHFVLMZWHI-UHFFFAOYSA-N
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Patent
US07842688B2

Procedure details

The mixture of 6.9 g of methyl 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate and 230 ml of tetrahydrofuran is cooled to −40° C. Over 30 minutes, 88.9 ml of diisobutylaluminium hydride (1.5M in toluene) are added dropwise at −40° C. The reaction mixture is stirred at from −40° C. to −20° C. over 1.5 hours and subsequently poured cautiously onto 150 ml of 2N HCl (cold). The organic phase is removed and the water phase extracted with tetrahydrofuran (5×100 ml). The organic phases are washed with brine (1×100 ml), filtered through cottonwool and concentrated by evaporation. The title compound is obtained as beige crystals from the residue by crystallization (from ethanol). Rf (2:1 EtOAc-heptane)=0.16; Rt=2.23; m.p.: 186-187° C.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
88.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][C:6]2[CH:8]=[C:9]([C:12](OC)=[O:13])[CH:10]=[CH:11][C:5]=2[O:4][CH2:3]1.[H-].C([Al+]CC(C)C)C(C)C.Cl>O1CCCC1>[OH:13][CH2:12][C:9]1[CH:10]=[CH:11][C:5]2[O:4][CH2:3][C:2](=[O:1])[NH:7][C:6]=2[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
O=C1COC2=C(N1)C=C(C=C2)C(=O)OC
Name
Quantity
230 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
88.9 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at from −40° C. to −20° C. over 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is removed
EXTRACTION
Type
EXTRACTION
Details
the water phase extracted with tetrahydrofuran (5×100 ml)
WASH
Type
WASH
Details
The organic phases are washed with brine (1×100 ml)
FILTRATION
Type
FILTRATION
Details
filtered through cottonwool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC=1C=CC2=C(NC(CO2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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